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Compound Name: 3-Aminopyrazine-2-carbonitrile

Cat. No.: B1269731 Get Quote

For Immediate Release

Shanghai, China – December 28, 2025 – The heterocyclic scaffold, 3-aminopyrazine-2-
carbonitrile, has emerged as a validated and versatile pharmacophore in modern drug

discovery, yielding potent inhibitors for a range of therapeutic targets, primarily in oncology and

infectious diseases. This guide provides a comprehensive comparison of derivatives of this

pharmacophore against established alternatives, supported by experimental data and detailed

protocols for researchers, scientists, and drug development professionals.

The core strength of the 3-aminopyrazine-2-carbonitrile scaffold lies in its synthetic

tractability and its ability to be readily modified to achieve high potency and selectivity for

various biological targets.[1] Extensive research has demonstrated the efficacy of its

derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR), Checkpoint Kinase 1

(CHK1), and mycobacterial Prolyl-tRNA Synthetase (ProRS).

Comparative Analysis of Inhibitory Activity
Derivatives of 3-aminopyrazine-2-carbonitrile have shown significant promise in preclinical

studies. The following tables summarize the in vitro activity of these compounds against their

respective targets, alongside data for established inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors
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Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic

target.[2] Derivatives of 3-aminopyrazine-2-carboxamide, a closely related analog of the core

scaffold, have demonstrated potent pan-FGFR inhibitory activity.

Compound
ID

Core
Scaffold

FGFR1 IC50
(nM)

FGFR2 IC50
(nM)

FGFR3 IC50
(nM)

FGFR4 IC50
(nM)

Compound

18i

3-Amino-6-

methylpyrazin

e-2-

carboxamide

1.2 2.5 3.0 5.7

Erdafitinib

Phenyl-

dihydropyrido

[4,3-

d]pyrimidin-4-

amine

1.2 2.5 3.0 5.7

Compound

10g

3-Amino-6-

(pyrrolidin-1-

yl)pyrazine-2-

carboxamide

-
79.73%

inhibition
- -

Compound

18d

3-Amino-6-

methylpyrazin

e-2-

carboxamide

- 600 480 -

Data for compounds 18i, 10g, and 18d are from a study on 3-amino-N-(3,5-dihydroxyphenyl)-6-

methylpyrazine-2-carboxamide derivatives.[2] Erdafitinib data is provided for comparison.

Checkpoint Kinase 1 (CHK1) Inhibitors
CHK1 is a critical component of the DNA damage response pathway, and its inhibition can

sensitize cancer cells to chemotherapy.[1] The 3-aminopyrazine-2-carbonitrile core has been

successfully utilized to develop potent and selective CHK1 inhibitors.
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Compound ID Core Scaffold CHK1 IC50 (nM)

CCT244747
3-Alkoxyamino-5-(pyridin-2-

ylamino)pyrazine-2-carbonitrile
1.4

SRA737 Pyrazine-2-carbonitrile analog 1.4

Prexasertib Imidazo[1,2-a]pyrazine analog 1

UCN-01 Staurosporine analogue -

XL844 ATP-competitive inhibitor -

Data for CCT244747 is from a study on 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-

carbonitriles.[3] SRA737 and Prexasertib data are from a review of pyrazine-based kinase

inhibitors.

Antimycobacterial Agents Targeting Prolyl-tRNA
Synthetase (ProRS)
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the

development of novel antimycobacterial agents.[1] Derivatives of 3-aminopyrazine-2-

carboxamide have shown promising activity against this bacterium, with Prolyl-tRNA

Synthetase identified as a probable target.
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Compound ID Core Scaffold
M. tuberculosis H37Rv MIC
(µg/mL)

Compound 17

3-Amino-N-(2,4-

dimethoxyphenyl)pyrazine-2-

carboxamide

12.5

Compound 20

3-Amino-N-(4-

(trifluoromethyl)phenyl)pyrazin

e-2-carboxamide

62.5

4'-substituted 3-

(benzamido)pyrazine-2-

carboxamides

3-Acylaminopyrazine-2-

carboxamide
1.95 - 31.25

Isoniazid - 0.015 - 0.06

Rifampicin - 0.06 - 0.25

Data for compounds 17 and 20 are from a study on N-substituted 3-aminopyrazine-2-

carboxamides.[4] Data for 4'-substituted 3-(benzamido)pyrazine-2-carboxamides is from a

study on adenosine-mimicking derivatives.[5] Isoniazid and Rifampicin are standard anti-

tuberculosis drugs shown for comparison.

Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental

processes involved in validating these compounds, the following diagrams are provided.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-aminopyrazine-2-
carbonitrile derivatives.
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Caption: The ATR-CHK1 signaling pathway is activated by DNA damage, leading to cell cycle

arrest.
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Caption: A general experimental workflow for the evaluation of 3-aminopyrazine-2-
carbonitrile derivatives.

Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed

methodologies for key assays are provided below.
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Biochemical Kinase Assay for IC50 Determination
(General Protocol for FGFR and CHK1)
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of a compound against a target kinase, often utilizing a luminescence-

based assay like ADP-Glo™.

Materials:

Recombinant human kinase (FGFR or CHK1)

Kinase-specific substrate (e.g., a specific peptide or protein)

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM

DTT)[6]

Test inhibitor dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (or similar)

384-well white assay plates

Procedure:

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting

concentration might be 10 mM, diluted down to the low nanomolar range.

Reaction Setup: In a 384-well plate, add the following in order:

1 µL of diluted inhibitor or DMSO (for control wells).[7]

2 µL of the kinase enzyme diluted in kinase assay buffer.[7]

2 µL of a mixture of the kinase substrate and ATP in kinase assay buffer. The final ATP

concentration should be at or near the Km for the specific kinase.[7]
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Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow

the kinase reaction to proceed.[7][8]

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.[7]

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to

ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

[7][8]

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration

and fit the data to a dose-response curve to determine the IC50 value.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
This assay measures the aminoacylation activity of ProRS and its inhibition by test compounds.

Materials:

Recombinant purified ProRS enzyme (e.g., from M. tuberculosis or human)

ATP

L-proline

tRNAPro

Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 50 mM MgCl2, 1 mM

DTT)

Inorganic pyrophosphatase

Test inhibitor dissolved in DMSO
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Malachite green solution

96-well transparent, flat-bottomed microplates

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing ATP, L-proline, and

recombinant ProRS in the assay buffer.

Inhibitor Addition: Add the test inhibitor at various concentrations to the wells of the 96-well

plate. Include a DMSO control.

Initiate Reaction: Add the reaction mixture to the wells to start the enzymatic reaction.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1.6 hours).

Stop Reaction and Detection: Add malachite green solution to each well to stop the reaction.

The malachite green will react with the inorganic pyrophosphate produced during the

aminoacylation reaction, resulting in a color change that can be measured

spectrophotometrically.

Data Analysis: Determine the percent inhibition of ProRS activity at each inhibitor

concentration compared to the DMSO control. Calculate the IC50 value by plotting the

percent inhibition against the inhibitor concentration.

Conclusion
The 3-aminopyrazine-2-carbonitrile scaffold represents a highly valuable and validated

pharmacophore in contemporary medicinal chemistry. Its synthetic accessibility and the diverse

and potent biological activities of its derivatives, particularly as kinase inhibitors for cancer

therapy and as novel antimycobacterial agents, underscore its significance. The data and

protocols presented in this guide are intended to support and accelerate further research and

development of this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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